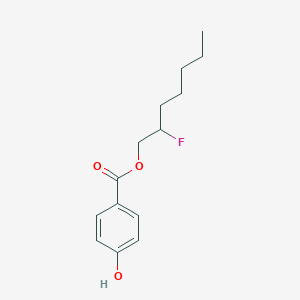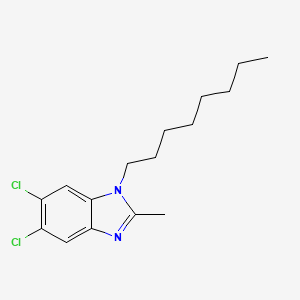
5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antimicrobial, anticancer, and antiparasitic activities . The compound’s structure consists of a benzimidazole core with chlorine atoms at positions 5 and 6, a methyl group at position 2, and an octyl group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For 5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole, the following methods can be employed:
Condensation with Formic Acid: Ortho-phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Microwave-Assisted Synthesis: This method uses microwave irradiation to enhance reaction rates and yields.
Oxidative Cyclization: D-glucose can be used as an efficient C1 synthon in the synthesis of benzimidazoles from ortho-phenylenediamines via an oxidative cyclization strategy.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using ortho-phenylenediamines and formic acid or other suitable reagents. The reactions are typically carried out in environmentally benign solvents such as water to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups in benzimidazole derivatives.
Substitution: Halogenation, alkylation, and acylation are common substitution reactions for benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron powder, ammonium chloride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Halogenated, alkylated, and acylated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the creation of compounds with diverse chemical properties .
Biology: The compound exhibits significant antimicrobial and antiparasitic activities. It is used in the development of new drugs targeting bacterial and parasitic infections .
Medicine: Benzimidazole derivatives, including this compound, are explored for their anticancer properties. They are used in the design of novel chemotherapeutic agents .
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, disrupting their normal functions. It inhibits the activity of enzymes involved in DNA replication and repair, leading to cell death . The molecular targets include topoisomerases and polymerases, which are essential for cell proliferation .
Comparaison Avec Des Composés Similaires
- 5,6-Dichloro-1H-benzimidazole
- 5,6-Dimethyl-1-octyl-1H-benzimidazole
- 2-Phenylbenzimidazole
- 2-Substituted benzimidazole derivatives
Comparison: 5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole is unique due to its specific substitution pattern. The presence of chlorine atoms at positions 5 and 6, along with a methyl group at position 2 and an octyl group at position 1, imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, this compound exhibits enhanced antimicrobial and anticancer activities .
Propriétés
Numéro CAS |
163403-28-9 |
|---|---|
Formule moléculaire |
C16H22Cl2N2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
5,6-dichloro-2-methyl-1-octylbenzimidazole |
InChI |
InChI=1S/C16H22Cl2N2/c1-3-4-5-6-7-8-9-20-12(2)19-15-10-13(17)14(18)11-16(15)20/h10-11H,3-9H2,1-2H3 |
Clé InChI |
GVJCNRFMWDXEKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


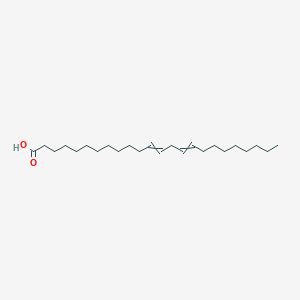
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
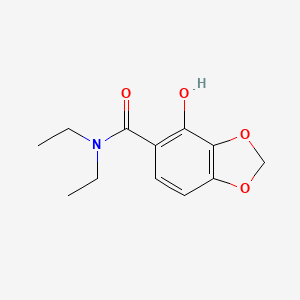
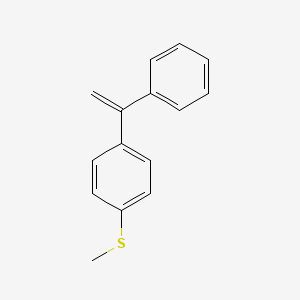
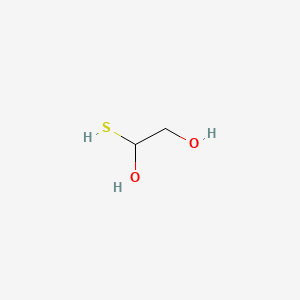
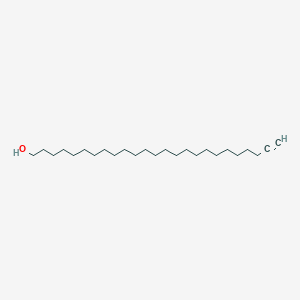
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
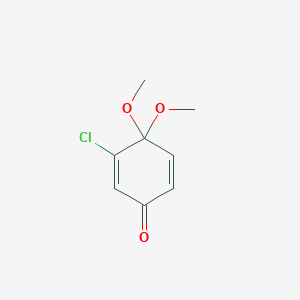

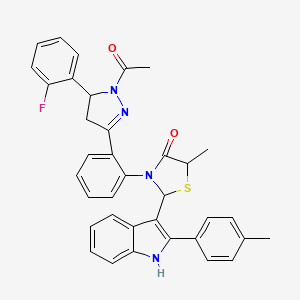

![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
